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N-cyclohexyl-N-methyl-7H-purin-6-amine

PDE10A inhibition adenosine A1 receptor antagonism regioisomer selectivity

Researchers sourcing purine analogs for PDE10A assays frequently encounter confounding adenosine A₁ receptor antagonism from the N9-methyl isomer. This N7-methyl congener (CAS 537666-98-1) eliminates that off-target liability. • Crystallographically validated PDE10A inhibitor - co-crystal structure PDB 5SJ0 at 2.35 Å resolution confirms direct active-site engagement with zinc and magnesium ions. • Measured IC₅₀ of 3.419 µM against recombinant human PDE10A, enabling reproducible dose-response benchmarking. • Defined solid-state form with DMSO solubility facilitates standardized soaking and enzymatic assay preparation. Procurement managers benefit from a single-isomer, analytically characterized chemical probe with documented batch-to-batch consistency, shipped globally under ambient conditions.

Molecular Formula C12H17N5
Molecular Weight 231.303
CAS No. 537666-98-1
Cat. No. B2467864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-methyl-7H-purin-6-amine
CAS537666-98-1
Molecular FormulaC12H17N5
Molecular Weight231.303
Structural Identifiers
SMILESCN(C1CCCCC1)C2=NC=NC3=C2NC=N3
InChIInChI=1S/C12H17N5/c1-17(9-5-3-2-4-6-9)12-10-11(14-7-13-10)15-8-16-12/h7-9H,2-6H2,1H3,(H,13,14,15,16)
InChIKeyOZPJIMVEOOWKCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-N-methyl-7H-purin-6-amine (CAS 537666-98-1) Procurement‐Grade Characterization


N-Cyclohexyl-N-methyl-7H-purin-6-amine (CAS 537666-98-1) is a synthetic N6,N7‐disubstituted adenine analog. Its 3‑dimensional structure bound to human phosphodiesterase 10A (PDE10A) has been solved by X‑ray crystallography at 2.35 Å resolution, confirming an IC₅₀ of 3.419 µM for recombinant PDE10A [1]. The molecule is a non‑polymer ligand with a molecular weight of 231.3 Da and the PDB ligand code JX9, serving as a defined chemical probe for PDE10A crystallography and enzymatic studies [1][2].

Why N-Cyclohexyl-N-methyl-7H-purin-6-amine Cannot Be Replaced by Common In‑Class Purine Analogs


The biological target identity of N6,N‑disubstituted purines is exquisitely sensitive to the N‑alkylation position. The N7‐methyl isomer (CAS 537666-98-1) is a crystallographically validated PDE10A inhibitor with a measured IC₅₀ of 3.4 µM [1]. By contrast, the N9‐methyl isomer (N‑cyclohexyl‑9‑methyl‑9H‑purin‑6‑amine, CAS 109292‑93‑5) is an adenosine A₁ receptor antagonist with Kᵢ values of 0.94–1.2 µM at adenosine receptors and no reported PDE10 activity [2][3]. Procurement of the N9 isomer for PDE10‑targeted experiments yields irrelevant pharmacology. Even other N6‑substituted purines lacking the N7‑methyl group typically address different targets (e.g., CDKs, adenosine receptors). Thus, generic substitution based solely on the purine scaffold introduces orthogonal biological activity and invalidates comparative experiments.

Head‑to‑Head Evidence Differentiating N-Cyclohexyl-N-methyl-7H-purin-6-amine from Structural Analogs and PDE10 Reference Inhibitors


N7‑Methyl vs. N9‑Methyl Isomer: Complete Target Divergence (PDE10A vs. Adenosine A₁ Receptor)

The N7‑methyl isomer (target compound) inhibits human PDE10A with an IC₅₀ of 3.419 µM as reported in its co‑crystal structure [1]. The N9‑methyl isomer (N‑cyclohexyl‑9‑methyl‑9H‑purin‑6‑amine) does not inhibit PDE10A; instead it binds adenosine A₁, A₂A, and A₂B receptors with Kᵢ values of 0.94 µM, 1.2 µM and 0.31 µM, respectively [2][3]. This is a direct head‑to‑head comparison of two regioisomers sharing identical molecular formula and nearly identical physicochemical properties but exhibiting orthogonal primary pharmacology.

PDE10A inhibition adenosine A1 receptor antagonism regioisomer selectivity

Validated Kit‑Ready PDE10A Co‑Crystal System vs. In‑Solution Potency‑Only PDE10 Inhibitors

The compound is the ligand of the fully deposited PDB structure 5SJ0 (resolution 2.35 Å, R‑value free 0.232), co‑crystallized with human PDE10A catalytic domain [1]. This provides atomic‑level information on its binding mode within the PDE10A active site, including key hydrogen bond and hydrophobic interactions, enabling structure‑guided chemistry. In contrast, many widely used PDE10 inhibitors (e.g., papaverine, IC₅₀ ≈ 0.1–0.2 µM) do not have a publicly available co‑crystal structure in complex with PDE10A, limiting their utility in scaffold‑hopping or fragment‑based design workflows.

crystallography structure-based drug design PDE10A inhibitor development

Physicochemical Differentiation from Adenosine‑Receptor‑Active N9 Isomer: Solubility and Formulation Considerations

The N7‑methyl isomer exists as a solid (non‑polymer, formula weight 231.3 Da) [1], whereas the N9‑methyl isomer (CAS 109292‑93‑5) is reported as a colorless liquid with pungent odor, insoluble in water but soluble in most organic solvents . This physical‑state difference directly affects handling, stock solution preparation, and formulation protocols. The target compound can be weighed as a solid and dissolved in DMSO or ethanol; the N9 isomer requires liquid‑handling techniques and may introduce pipetting errors or volatility issues.

solubility formulation N7/N9 tautomerism

Intended Research Use: PDE10A Tool Compound vs. Purine‑Scaffold Chemical Biology Probes

The target compound is explicitly annotated as a PDE10A inhibitor in the PDB with the functional keyword 'SCHIZOPHRENIA' linking it to CNS disease‑model research [1]. Other N6‑substituted purines, such as 6‑(dimethylamino)purine (CAS 938‑55‑6), act as dual CDK/protein kinase inhibitors [2]. The defined pharmacological annotation of the target compound reduces ambiguity in mechanism‑of‑action studies, whereas purine analogs with uncharacterized or multi‑target profiles increase the risk of confounding phenotypic readouts.

PDE10A tool compound chemical biology neuroscience research

Crystallographic Ligand Quality Metrics vs. Unresolved Small‑Molecule PDE10 Inhibitors

In PDB structure 5SJ0, the target compound is modeled in all four chains of the asymmetric unit with unambiguous electron density and a reported R‑value free of 0.232 and R‑value work of 0.179, indicating reliable ligand placement [1]. Many commercially available PDE10 inhibitors lack publicly accessible crystallographic validation, making it impossible to verify their binding pose or occupancy. The deposited structure allows independent assessment of the ligand geometry and its interactions with the catalytic metal ions (Zn²⁺, Mg²⁺) and active‑site residues.

ligand validation crystallographic quality structure reproducibility

Recommended Scientific and Industrial Application Scenarios for N-Cyclohexyl-N-methyl-7H-purin-6-amine


Structure‑Based Design of Selective PDE10A Inhibitors for CNS Disorders

Medicinal chemistry teams can use the co‑crystal structure PDB 5SJ0 [1] as a starting template for fragment growing, scaffold hopping, or rational modification of the purine core. The atomic coordinates define the interaction with the PDE10A active‑site zinc and magnesium ions and the surrounding hydrophobic pocket, enabling computational chemistry workflows.

Biological Assay Validation as a PDE10A‑Positive Control

With a validated IC₅₀ of 3.419 µM [1], the compound can serve as a reference inhibitor in PDE10A enzymatic assays. Its structural characterization minimizes the risk of off‑target adenosine‑receptor interference that plagues the N9‑methyl isomer [2][3].

Differentiation of PDE10A vs. Adenosine A₁ Receptor Pharmacology in Purine Libraries

When screening purine‑focused libraries, the pair N7‑methyl (PDE10A) [1] vs. N9‑methyl (adenosine A₁ antagonist) [2][3] serves as an isomeric control set to assess the regioisomeric selectivity of biological assays and to train predictive models of target engagement.

Crystallographic Fragment‑Based Screening Campaigns

The target compound, co‑crystallized with PDE10A, can be used for soaking experiments to identify competitive binders. Its solid‑state form and well‑defined solubility in DMSO facilitate reproducible preparation of soaking solutions, unlike liquid N9 isomers prone to evaporation.

Technical Documentation Hub

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